molecular formula C23H29N3O2 B2502707 4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 922088-84-4

4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Cat. No. B2502707
CAS RN: 922088-84-4
M. Wt: 379.504
InChI Key: KNOUYAIIRPOOKT-UHFFFAOYSA-N
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Description

The compound "4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with morpholino groups and their biological activities, which can provide insights into the potential characteristics and activities of the compound . Benzamides with morpholino groups have been explored for their gastroprokinetic and antimycobacterial activities, as well as their potential as anticancer agents .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of appropriate starting materials, such as amines and acids or their derivatives. For instance, the synthesis of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides involved amination and cyclization steps . Similarly, the synthesis of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives was achieved by modifying the substituents on the benzoyl group . The synthesis of the compound of interest would likely follow a similar route, involving the coupling of a morpholinoethyl group with a methylindolinyl moiety and a benzamide core.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined, revealing a monoclinic system with specific space group parameters . The structure-activity relationships (SARs) of these compounds are often studied to optimize their biological effects . The molecular structure of "4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide" would be expected to influence its biological activity, with the morpholino and indolinyl groups playing key roles.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by their substituents. For instance, the presence of a morpholino group can affect the compound's ability to undergo further chemical transformations. In the case of radiolabelling studies, the conditions for the exchange labelling reaction of 4-iodo-N-(2-morpholinoethyl)benzamide with radioactive iodine isotopes were optimized, demonstrating the compound's reactivity under specific conditions . The chemical reactions involving "4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide" would depend on the functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and spectral data, are important for their characterization and potential applications. For example, the melting point range and vibrational frequencies of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide were determined using various spectroscopic techniques . These properties are essential for understanding the behavior of the compounds in biological systems and for their formulation into drugs. The physical and chemical properties of "4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide" would need to be characterized similarly to predict its stability and suitability for further development.

Scientific Research Applications

Chemical Structure and Properties

The molecule of interest, 4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, contains a complex structure with various functional groups. A study on a related compound described a benzamide molecule with a morpholinone ring in a twist-boat conformation fused to a benzene ring, highlighting the intricate intramolecular interactions and the stabilizing effect of intra- and intermolecular hydrogen bonds on the molecule's structure (Huai‐Lin et al., 2006).

Applications in Analytical Methods

In a study focused on imatinib mesylate and its related substances, a molecule similar to the one of interest was investigated using nonaqueous capillary electrophoresis. This method aimed at separating and analyzing substances related to imatinib mesylate, demonstrating the potential of morpholinyl benzamides in analytical chemistry and pharmaceutical quality control (Lei et al., 2012).

Synthesis and Characterization

The synthesis and characterization of novel compounds with benzamide groups have been extensively studied. For example, novel tetrazoles with inhibitory activity for mild steel corrosion in acidic media were synthesized, showcasing the potential of benzamide derivatives in materials science and corrosion prevention (Y. Aouine et al., 2011). Similarly, novel heterocyclic compounds with potential biological activity were synthesized and characterized, indicating the relevance of such compounds in drug development and material sciences (Pranay et al., 2019).

Biological Activities

Several studies have highlighted the biological activities of benzamide derivatives. For instance, a compound containing a morpholine moiety was evaluated for its antiproliferative activities against various cancer cell lines, indicating the potential therapeutic applications of these molecules in oncology (Xiao-meng et al., 2015). The role of benzamide derivatives in anti-fatigue effects and their potential binding sites for allosteric modulators of receptors were also investigated, broadening the scope of applications of these compounds in neuroscience and pharmacology (Xianglong et al., 2014).

properties

IUPAC Name

4-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-17-3-5-18(6-4-17)23(27)24-16-22(26-11-13-28-14-12-26)19-7-8-21-20(15-19)9-10-25(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOUYAIIRPOOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

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